molecular formula C11H17N B092158 Benzenepentanamine CAS No. 17734-21-3

Benzenepentanamine

Cat. No. B092158
CAS RN: 17734-21-3
M. Wt: 163.26 g/mol
InChI Key: CGNLNKFBSBFJHY-UHFFFAOYSA-N
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Description

Benzenepentanamine, a compound that has been rediscovered after approximately 60 years, is a versatile chemical used in the synthesis of various heterocyclic compounds. It is a sensitive, colorless substance that can be synthesized in methanolic solution with nearly quantitative yield. The compound has been utilized in the formation of amino-substituted pyrazinoquinoxalines, which are of interest due to their structural resemblance to phenanthrene and anthracene-type topologies .

Synthesis Analysis

The synthesis of benzenepentanamine is described as simple and very efficient, leading to a nearly quantitative yield of the compound in methanolic solution. This synthesis is significant as it provides easy access to a compound that had been out of the spotlight for several decades. The rediscovery and subsequent synthesis of benzenepentanamine have opened up new avenues for the creation of pyrazinoquinoxalines and other heterocyclic compounds .

Molecular Structure Analysis

While the provided data does not directly discuss the molecular structure of benzenepentanamine, it is implied that the structure has been deduced from its condensation products with α-diketones. The structure of benzenepentanamine plays a crucial role in its reactivity and the types of derivatives it can form when reacted with other compounds .

Chemical Reactions Analysis

Benzenepentanamine reacts with masked forms of glyoxal to yield two types of amino-substituted pyrazinoquinoxalines. The reactions with α-diketone benzil are less selective but result in the formation of tetraphenyl derivatives of heterotricyclic ring systems. Additionally, nitrobenzenepentamine, a related compound, has been obtained and its structure deduced from its condensation products, indicating the versatility of benzenepentanamine in synthesizing various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenepentanamine are not explicitly detailed in the provided data. However, the compound's sensitivity and the fact that it is colorless are mentioned. These properties are likely to influence how benzenepentanamine is handled in the laboratory and its stability under different conditions .

Scientific Research Applications

  • Anaerobic Benzene Oxidation Coupled to Nitrate Reduction : Dechloromonas strains have been identified that can mineralize mono-aromatic compounds, including benzene, in the absence of oxygen with nitrate as the electron acceptor. This finding has implications for treating environments contaminated with benzene (Coates et al., 2001).

  • Safety and Efficacy of GABAergic Medications for Treating Alcoholism : This study discusses the role of GABAergic agents, including benzodiazepines, in treating alcoholism, highlighting the pharmacological properties of these compounds (Johnson et al., 2005).

  • Characterization of Micronuclei Induced in Human Lymphocytes by Benzene Metabolites : This research investigated the ability of benzene metabolites to induce chromosomal damage in human lymphocytes, which is relevant for understanding benzene's genotoxic effects (Yager et al., 1990).

  • Recent Advances in the Metabolism and Toxicity of Benzene : This review details advances in understanding the mechanisms by which benzene exerts genotoxic, hematotoxic, and carcinogenic effects (Kalf, 1987).

  • Antibacterial Potential of Flower Extracts of Lantana camara L. : This study explores the bioactive potential of flower extracts, including benzene extract, against various pathogenic bacteria (Singla, 2019).

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry for Screening In Vitro Drug Metabolites : This study includes the investigation of phenethylamine-based designer drugs, a class related to benzene compounds (Lai et al., 2015).

properties

IUPAC Name

5-phenylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNLNKFBSBFJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170287
Record name Benzenepentanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepentanamine

CAS RN

17734-21-3
Record name Benzenepentanamine
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Record name Benzenepentanamine
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Record name Benzenepentanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-phenylpentan-1-amine
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Synthesis routes and methods

Procedure details

Hydrazine monohydrate (0.36 g, 7.2 mmol) was added to a solution of 2-(5-phenylpentyl)isoindoline-1,3-dione (0.68 g, 2.3 mmol) in 25 mL of EtOH. The solution was stirred under reflux for 5 hrs and then cooled to room temperature. The white precipitate was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was dissolved in a 1N solution of NaOH (80 mL) and extracted with chloroform (3×70 mL). The combined organic layers were washed with brine, dried over Na2SO4 and the solvent was removed under reduced pressure. The crude was purified by column chromatography using a Teledyne ISCO apparatus (solid deposition with TEA, eluent: 20% MeOH in dichloromethane with 1% of TEA) to afford the title compound (0.28 g, 73%) as a white solid. 1H NMR (400 MHz, CDCl3): 1.37-1.48 (m, 2H), 1.58-1.72 (m, 4H), 2.57-2.69 (m, 2H), 3.29 (t, J=6.70 Hz, 2H), 7.13-7.24 (m, 3H), 7.26-7.34 (m, 2H).
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Xie, S Wang, L Zhang, L Zhao, C Luo, L Mu… - Nature …, 2021 - nature.com
Few methods have been reported for intermolecular arylamination of alkenes, which could provide direct access to important arylethylamine scaffolds. Herein, we report an …
Number of citations: 29 www.nature.com
C Wang, S Wang, L Zhang, L Xie, L Zhao, C Luo, L Mu… - 2021 - researchsquare.com
… Moreover, a variety of terminal and internal bishomoallylamines underwent arylamination to regioselectively provide δ-amino benzenepentanamine products. Likewise, both transand …
Number of citations: 2 www.researchsquare.com
PK Chachaiya, G Mehta - International Journal of Agriculture …, 2019 - academia.edu
Cereal crops such as wheat, rice and barley underpin the staple diet for human consumption, globally. In India, wheat is qualitatively a major source of macromolecule, energy and fiber …
Number of citations: 2 www.academia.edu
WM Meylan, PH Howard - MS-Windows Version 0.99 d. Syracuse …, 1998 - Citeseer
The structure-activity relationships (SARs) presented in this program are used to predict the aquatic toxicity of chemicals based on their similarity of structure to chemicals for which the …
Number of citations: 11 citeseerx.ist.psu.edu

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